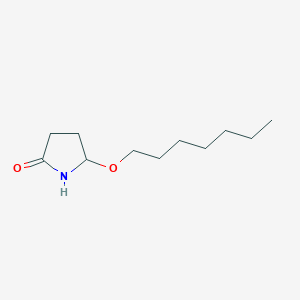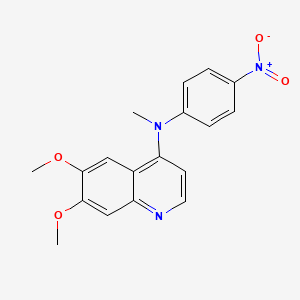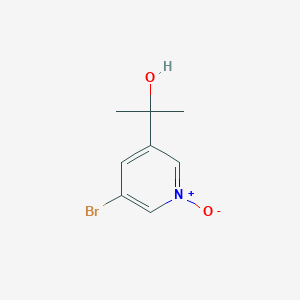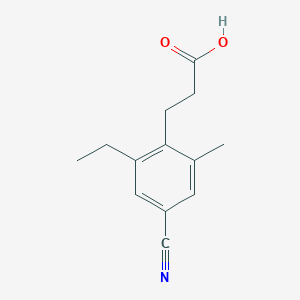
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid
Vue d'ensemble
Description
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with cyano, ethyl, and methyl groups, along with a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Substitution of the amino group with a cyano group.
Alkylation: Introduction of ethyl and methyl groups to the phenyl ring.
Carboxylation: Formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Exploration as a pharmaceutical agent.
Industry: Use in the production of materials or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The cyano group could play a role in binding interactions, while the propionic acid moiety might influence solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Cyano-2-methyl-phenyl)-propionic acid
- 3-(4-Cyano-2-ethyl-phenyl)-propionic acid
- 3-(4-Cyano-6-methyl-phenyl)-propionic acid
Uniqueness
The unique combination of cyano, ethyl, and methyl groups on the phenyl ring, along with the propionic acid moiety, might confer distinct chemical properties, such as reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-(4-cyano-2-ethyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
NDNCVJWDYARBKH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)C#N)C)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


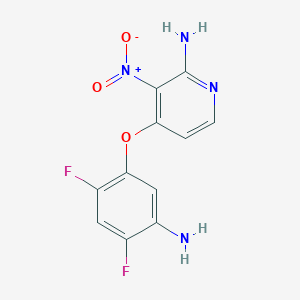
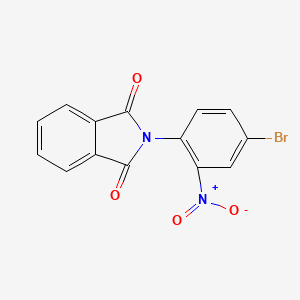
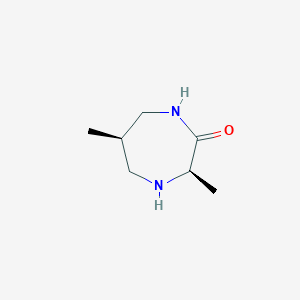



![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)


